molecular formula C8H19N3O3 B1439169 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate CAS No. 1185064-26-9

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Cat. No. B1439169
M. Wt: 205.26 g/mol
InChI Key: PCLITRYKAWVUNX-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives are often used in the development of antidepressants .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the specific compound. Generally, they contain a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the specific compound and the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. These properties can include solubility, melting point, boiling point, and more .

Scientific Research Applications

Antidepressant Potential in Rodent Behavioral Models

  • Scientific Field : Pharmacology
  • Application Summary : The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2 .
  • Methods and Procedures : The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .
  • Results : Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

Antidepressant Potential of Acetohydrazide Derivative

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound 2-(4-methyl piperazin-1-yl) acetohydrazide was synthesized and investigated for its potential as an antidepressant .
  • Methods and Procedures : The structure of the synthesized compound was established using IR, 1H NMR, and mass spectrometry. Geometry optimization was performed using DFT at the B3LYP level, employing the basis set 6-31G (d, p) .
  • Results : ADMET prediction revealed that the compound possesses the ability to cross the blood-brain barrier and is non-toxic. The compound revealed better energy scores than the standard in molecular docking studies with Human Monoamine Oxidase A .

Olanzapine Solvate

  • Scientific Field : Crystallography
  • Application Summary : The compound 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN) is used in the treatment of schizophrenia and related psychoses .
  • Methods and Procedures : The title solvate, C17H20N4S·2C3H8O, pairs of olanzapine molecules related by a center of inversion stack along the a axis, forming columns, which are packed parallel to each other along the b axis, forming a sheet arrangement .
  • Results : The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .

Antidepressant Potential in Rodent Behavioral Models

  • Scientific Field : Pharmacology
  • Application Summary : The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of NA-2 .
  • Methods and Procedures : The acute and chronic (14 days) treatment of the synthetic compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .
  • Results : Chronic NA-2 treatment restored the behavioral deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

Antidepressant Potential of Acetohydrazide Derivative

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound 2-(4-methyl piperazin-1-yl) acetohydrazide was synthesized and investigated for its potential as an antidepressant .
  • Methods and Procedures : The structure of the synthesized compound was established using IR, 1H NMR, and mass spectrometry. Geometry optimization was performed using DFT at the B3LYP level, employing the basis set 6-31G (d, p) .
  • Results : ADMET prediction revealed that the compound possesses the ability to cross the blood-brain barrier and is non-toxic. The compound revealed better energy scores than the standard in molecular docking studies with Human Monoamine Oxidase A .

Safety And Hazards

The safety and hazards associated with piperazine derivatives can vary greatly depending on the specific compound. Some piperazine derivatives are used as pharmaceutical drugs and have been thoroughly tested for safety .

Future Directions

The future directions for research into piperazine derivatives could include the development of new pharmaceutical drugs, the exploration of new synthesis methods, and more .

properties

IUPAC Name

carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLITRYKAWVUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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